

A Comparative Guide to Electron Transport Materials for Perovskite Solar Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

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The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.^{[1][2][3][4]} A critical component underpinning this success is the electron transport layer (ETL), which facilitates the efficient extraction and transport of photogenerated electrons from the perovskite absorber layer to the electrode, while simultaneously blocking holes. The choice of electron transport material (ETM) significantly influences the overall performance, stability, and cost-effectiveness of the PSC.^{[1][5][6][7]}

This guide provides a comparative analysis of the most commonly employed ETMs in n-i-p (regular) PSC architecture: titanium dioxide (TiO₂), tin oxide (SnO₂), zinc oxide (ZnO), and the fullerene derivative^{[1][1]}-phenyl-C₆₁-butyric acid methyl ester (PCBM). We present a summary of their key performance metrics based on recent literature, detailed experimental protocols for their deposition, and a visual representation of the underlying electron transport mechanism and fabrication workflow.

Performance Comparison of Electron Transport Materials

The selection of an ETM is a crucial step in the design of high-performance PSCs. The ideal ETM should possess high electron mobility, excellent transparency, suitable energy level

alignment with the perovskite layer, and good chemical stability.^{[6][7]} The following table summarizes the typical performance parameters of PSCs fabricated with TiO₂, SnO₂, ZnO, and PCBM as the ETL. It is important to note that these values can vary significantly depending on the specific perovskite composition, device architecture, and fabrication conditions.

Electron Transport Material (ETM)	Power Conversion Efficiency (PCE) (%)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm ²)	Fill Factor (FF) (%)	Key Advantages	Key Disadvantages
Titanium Dioxide (TiO ₂)	18 - 25+	1.0 - 1.2	22 - 25	75 - 85	High stability, low cost, well-established processing. [6] [7]	Requires high-temperature sintering (~450-500 °C), potential for photocatalytic degradation of perovskite under UV light. [1] [7]
Tin Oxide (SnO ₂)	20 - 26+	1.1 - 1.25	23 - 26	80 - 86	Higher electron mobility than TiO ₂ , low-temperature processing possible, wider bandgap leading to better UV stability. [6] [7]	Can have a higher density of surface defects, performance can be sensitive to deposition method.

Zinc Oxide (ZnO)	15 - 22+	0.9 - 1.15	20 - 24	70 - 80	High electron mobility, low-temperature solution processability, low cost.[8][9]	Potential for chemical incompatibility with perovskite layer (degradation), surface defects can act as recombination centers.[9][10]
					Excellent electron mobility, good film-forming properties, low-temperature processing.	Higher cost compared to metal oxides, potential for morphological instability over time.
PCBM	17 - 23+	1.0 - 1.15	21 - 24	70 - 80		

Experimental Protocols

Detailed and reproducible experimental protocols are essential for fabricating high-quality PSCs. Below are generalized procedures for the deposition of the most common ETMs. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and materials.

Titanium Dioxide (TiO₂) Electron Transport Layer

1. Substrate Preparation:

- Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues.

2. Compact TiO₂ (c-TiO₂) Layer Deposition (Spray Pyrolysis):

- A precursor solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol is prepared.
- The FTO substrates are heated to 450 °C on a hotplate.
- The precursor solution is sprayed onto the hot substrates.
- The substrates are then annealed at 450 °C for 1 hour.

3. Mesoporous TiO₂ (mp-TiO₂) Layer Deposition (Spin Coating):

- A commercially available TiO₂ paste is diluted in ethanol.
- The solution is spin-coated onto the c-TiO₂ layer.
- The substrates are then sintered at 500 °C for 30 minutes.

Tin Oxide (SnO₂) Electron Transport Layer

1. Substrate Preparation:

- FTO substrates are cleaned as described for the TiO₂ protocol.

2. SnO₂ Layer Deposition (Spin Coating):

- A precursor solution is prepared by dissolving SnCl₂·2H₂O in ethanol.
- The solution is spin-coated onto the cleaned FTO substrates.
- The films are then annealed at 180-200 °C for 1 hour in air.

Zinc Oxide (ZnO) Electron Transport Layer

1. Substrate Preparation:

- FTO or ITO (Indium Tin Oxide) substrates are cleaned as previously described.

2. ZnO Nanoparticle Layer Deposition (Spin Coating):

- A colloidal solution of ZnO nanoparticles in isopropanol is prepared.
- The solution is spin-coated onto the cleaned substrates.
- The films are then annealed at a relatively low temperature of 150-200 °C for 30 minutes in air.[\[8\]](#)

PCBM Electron Transport Layer

1. Substrate Preparation:

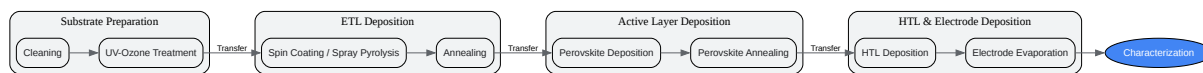
- ITO substrates are cleaned as described above.

2. PCBM Layer Deposition (Spin Coating):

- PCBM is dissolved in a suitable organic solvent such as chlorobenzene or dichlorobenzene.
- The solution is spin-coated onto the perovskite layer (in an inverted p-i-n architecture) or a hole transport layer (in a regular n-i-p architecture where PCBM acts as a passivating layer).
- The film is typically annealed at a low temperature (e.g., 100 °C) for a short duration (e.g., 10 minutes) to promote optimal morphology.

Visualizing the Process and Mechanism

To better understand the fabrication process and the fundamental principles of electron transport in PSCs, the following diagrams are provided.



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Caption: Experimental workflow for the fabrication of a perovskite solar cell.



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Caption: Electron and hole transport mechanism in a perovskite solar cell.

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- To cite this document: BenchChem. [A Comparative Guide to Electron Transport Materials for Perovskite Solar Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b065167#comparative-study-of-electron-transport-materials-for-perovskite-solar-cells]

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